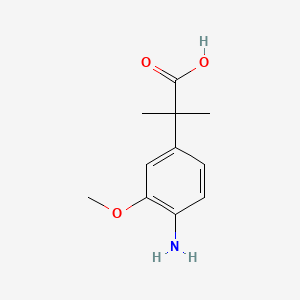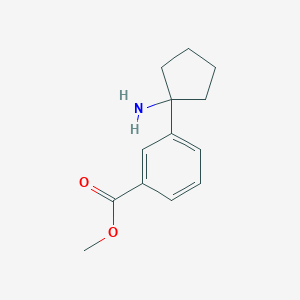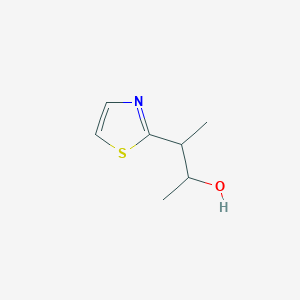
3-(Thiazol-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiazol-2-yl)butan-2-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)butan-2-ol can be achieved through various methods. One common approach involves the reaction of thiazole with butan-2-ol under specific conditions. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Additionally, microwave irradiation techniques have been employed for the rapid and efficient synthesis of thiazole derivatives under solvent-free conditions .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(Thiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学的研究の応用
3-(Thiazol-2-yl)butan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Thiazol-2-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole structure.
Uniqueness
3-(Thiazol-2-yl)butan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC名 |
3-(1,3-thiazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C7H11NOS/c1-5(6(2)9)7-8-3-4-10-7/h3-6,9H,1-2H3 |
InChIキー |
WAEUCHSVKNLGKE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CS1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
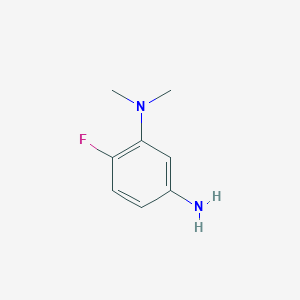
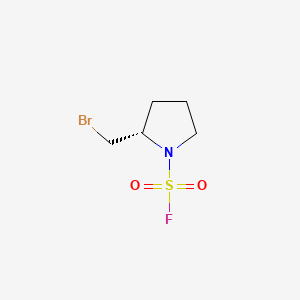
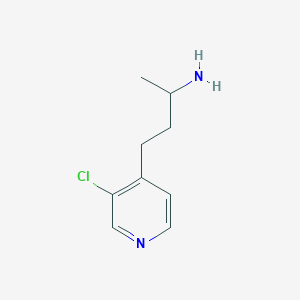
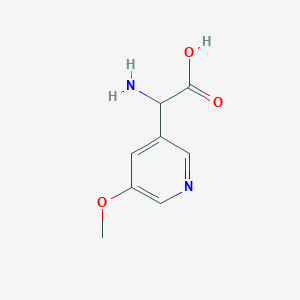


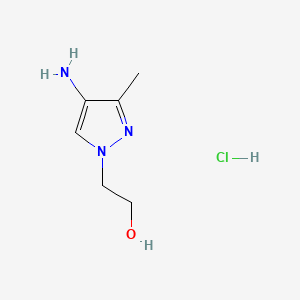

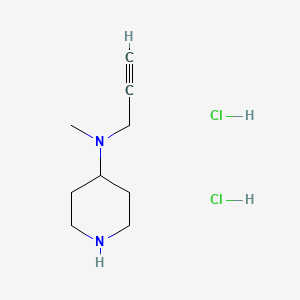

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
